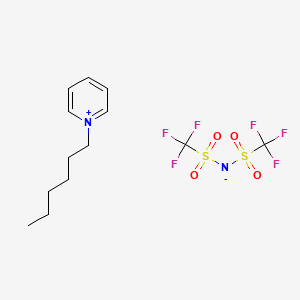

N-Hexylpyridinium bis(trifluoromethylsulfonyl)imide

Vue d'ensemble

Description

“N-Hexylpyridinium bis(trifluoromethylsulfonyl)imide” is a type of ionic liquid . It has been used in various applications such as biosensors, electroplating, and synthetic chemistry . It has been particularly studied for its role as a catalytic system for Diels-Alder reactions .

Molecular Structure Analysis

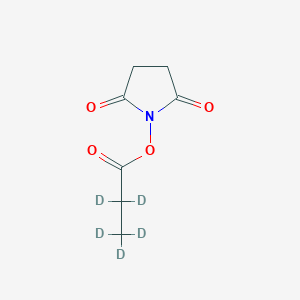

The molecular formula of “this compound” is C13H18F6N2O4S2 . Its molecular weight is 444.41 .Chemical Reactions Analysis

“this compound” has been used as a reaction medium for Diels-Alder reactions . In a study, it was used along with Lewis acids to catalyze Diels-Alder reactions between cyclopentadiene and dienophiles .Physical And Chemical Properties Analysis

“this compound” has a conductivity of 2.30 mS/cm at 30 °C .Applications De Recherche Scientifique

Thermodynamic and Transport Properties : A study combining experimental and molecular dynamics explored the properties of pyridinium-based ionic liquids, including N-hexylpyridinium bis(trifluoromethylsulfonyl)imide. They observed properties like density, compressibility, and heat capacities, providing valuable information for potential applications in various fields (Cadena, Zhao, Snurr, & Maginn, 2006).

Electrochemical Applications : The bis(trifluoromethylsulfonyl)imide anion, a key component of this compound, was found to be effective in electrochemical applications. For instance, its role in methanol oxidation processes was highlighted, demonstrating its potential in fuel cell technology and other electrochemical systems (Tang, Wang, Chi, Sevilla, & Zeng, 2016).

Volumetric Properties : Research on the volumetric properties of various ionic liquids, including this compound, provided insights into aspects like isobaric expansibility and isothermal compressibility. This information is crucial for designing systems where these ionic liquids could be used, such as in high-pressure environments (Bounsiar, Gascón, Amireche, & Lafuente, 2020).

Desulfurization of Fuels : The compound was studied for its potential in fuel desulfurization, a process crucial for reducing sulfur emissions from fuel use. Its efficacy in removing sulfur compounds from fuels signifies its importance in environmental protection and cleaner energy production (Rodríguez-Cabo, Francisco, Soto, & Arce, 2012).

Catalysis in Chemical Reactions : Another study focused on the use of this compound in catalyzing Diels-Alder reactions, a type of chemical reaction used in organic synthesis. This highlights its potential role in facilitating complex chemical processes (Bittner, Januś, & Milchert, 2010).

Hydrophobization of Fibers : The compound was also used in the surface hydrophobization of cellulose fibers. This application is significant for developing materials with enhanced water resistance and unique surface properties (Tomé, Freire, Rebelo, Silvestre, Neto, Marrucho, & Freire, 2011).

Mécanisme D'action

Target of Action

The primary targets of N-Hexylpyridinium bis(trifluoromethylsulfonyl)imide are currently unknown. This compound is a type of ionic liquid, which are known for their unique properties such as low volatility, high thermal stability, and wide electrochemical windows . .

Mode of Action

As an ionic liquid, it may interact with biological systems through electrostatic interactions, hydrogen bonding, and van der Waals forces

Biochemical Pathways

The impact of this compound on biochemical pathways is currently unknown. Ionic liquids can potentially interfere with various biochemical processes due to their unique physicochemical properties . .

Pharmacokinetics

The bioavailability of this compound is likely to be influenced by its physicochemical properties, including its ionic nature and lipophilicity

Result of Action

Given its ionic nature, it may interact with cellular membranes and proteins, potentially altering their function . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature, pH, and the presence of other ions can affect the properties and behavior of ionic liquids

Orientations Futures

Ionic liquids like “N-Hexylpyridinium bis(trifluoromethylsulfonyl)imide” have potential for various applications due to their unique properties. They are being explored in areas such as biosensors, electroplating, and synthetic chemistry . Their use as reaction media for Diels-Alder reactions is also a significant area of study .

Propriétés

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-hexylpyridin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N.C2F6NO4S2/c1-2-3-4-6-9-12-10-7-5-8-11-12;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5,7-8,10-11H,2-4,6,9H2,1H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGMPUIAPYZEKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+]1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F6N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

460983-97-5 | |

| Record name | 1-Hexylpyridinium bis(trifluoromethanesulfonyl)imide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FP4V745HJJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes N-Hexylpyridinium bis(trifluoromethylsulfonyl)imide suitable for Diels-Alder reactions?

A1: this compound ([C6py][NTf2]) is a hydrophobic ionic liquid with properties beneficial for Diels-Alder reactions:

- Solvent: It effectively dissolves both the diene (cyclopentadiene) and various dienophiles, creating a homogenous reaction medium. [, ]

Q2: How recyclable is the [C6py][NTf2] / Lewis acid catalytic system?

A2: One major advantage of using [C6py][NTf2] with Lewis acids is the potential for recycling. Research has shown that a system using Mg(OTf)2 (2 mol%) within [C6py][NTf2] can be reused multiple times. [] Distillation, rather than extraction with organic solvents, proved to be a more effective method for product removal, leading to higher turnover numbers (TON) and turnover frequencies (TOF). []

Q3: Has [C6py][NTf2] been characterized in terms of its physical properties?

A3: Yes, several studies have investigated the thermophysical properties of [C6py][NTf2]. These include:

- Melting and Glass Transition Temperatures: 3.2 °C and -76.5 °C, respectively, determined via differential scanning calorimetry (DSC). []

- Density and Surface Tension: Measured over a temperature range of 283.15 – 338.15 K. []

- Viscosity: Determined within the range of 298.15 – 338.15 K. []

- Conductivity: Studied between 283.15 – 338.15 K. []

- Electrochemical Stability: Evaluated using cyclic voltammetry. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B3425714.png)

![1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B3425729.png)

![3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B3425758.png)

![Tert-butyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B3425780.png)